What are the properties of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate?
What are the properties of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate?
<Technical Guide: p-(Octyloxyphenyl)phenyliodonium Hexafluoroantimonate
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Diaryliodonium salts represent a class of compounds with significant utility in synthetic chemistry, prized for their role as potent photoacid generators (PAGs) and versatile arylation reagents.[1][2] Among these, p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate stands out due to its specific combination of photochemical reactivity, solubility, and thermal stability.[3] This onium salt is composed of a diaryliodonium cation, featuring a phenyl group and a p-octyloxyphenyl group attached to a central iodine atom, and a non-nucleophilic hexafluoroantimonate (SbF₆⁻) anion.[3] Upon exposure to ultraviolet (UV) radiation, the compound undergoes irreversible photolysis to generate a superacid, which can initiate a variety of chemical transformations, most notably cationic polymerization.[4][5] The long octyloxy chain enhances its solubility in the organic monomers and solvents typically used in coatings, adhesives, 3D printing, and microlithography applications.[3] This guide provides a comprehensive overview of its properties, mechanism of action, applications, and handling protocols, designed for professionals in research and development.
Section 1: Physicochemical Properties
The efficacy and application scope of a photoinitiator are fundamentally dictated by its physical and chemical properties. The key attributes of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate are summarized below.
Chemical Structure
The structure consists of an asymmetric diaryliodonium cation and the hexafluoroantimonate anion. The octyloxy substituent is critical for tuning the molecule's solubility and influencing its photochemical absorption characteristics.[3]
Caption: Chemical structure of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate.
Data Summary
The following table consolidates the key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 121239-75-6 | [3][6] |
| Molecular Formula | C₂₀H₂₆F₆IOSb | [3][6][7] |
| Molecular Weight | 645.08 g/mol | [3][8][9] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | Typically >97% | [3] |
| Solubility | Soluble in organic solvents | [3] |
| Thermal Stability | High thermal stability | [3] |
Section 2: Mechanism of Action - Photoacid Generation
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate functions as a photoacid generator (PAG). Upon absorbing UV radiation, the molecule is promoted to an excited state and subsequently undergoes irreversible decomposition to generate a strong Brønsted acid (H⁺SbF₆⁻).[4] This process is the cornerstone of its utility in initiating cationic polymerization.
The Causality of the Mechanism:
-
UV Absorption: The cationic part of the molecule, specifically the diaryliodonium chromophore, is responsible for absorbing UV light.[4] The specific wavelength of maximum absorption is a key parameter for selecting an appropriate light source.
-
Bond Cleavage: The absorbed energy leads to the cleavage of the carbon-iodine bond. This can proceed through either a homolytic (radical) or heterolytic (ionic) pathway.[4]
-
Proton Generation: The resulting radical cations and other intermediates react with residual solvent or monomer molecules in the system, abstracting a hydrogen atom to form a proton (H⁺).[5]
-
Acid Formation: This proton immediately associates with the highly stable, non-nucleophilic hexafluoroantimonate anion (SbF₆⁻) to form hexafluoroantimonic acid, a superacid with a pKa estimated to be around -25.[4] The extreme strength of this acid makes it a highly efficient initiator for the polymerization of monomers like epoxides and vinyl ethers.[4][10]
Caption: Mechanism of photoacid generation and polymerization initiation.
Section 3: Applications in Cationic Photopolymerization
The primary application for this compound is as a photoinitiator for cationic polymerization, a process with distinct advantages over free-radical polymerization, such as a lack of oxygen inhibition and low volume shrinkage during curing.[10][11]
-
Coatings and Adhesives: It is used to rapidly cure epoxy, oxetane, and vinyl ether formulations, providing hard, chemically resistant coatings and strong adhesive bonds.[3][10] The high reactivity allows for fast processing speeds, which is critical in industrial settings.[10]
-
3D Printing (Stereolithography): In vat polymerization techniques, it serves as the initiator in cationic resins, enabling the layer-by-layer fabrication of complex, high-resolution 3D objects.
-
Microelectronics (Photoresists): As a PAG, it is a component in chemically amplified photoresists used in lithography to pattern semiconductor wafers. The acid generated catalyzes a deprotection reaction in the polymer matrix, changing its solubility to create the desired pattern.[5][10]
Expertise in Formulation: The choice of p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate is often driven by its solubility profile. The octyloxy group ensures its miscibility in non-polar to moderately polar monomer systems, preventing phase separation and ensuring a uniform cure. Furthermore, the hexafluoroantimonate anion yields an extremely strong acid, which is necessary to efficiently open the rings of less reactive monomers like cycloaliphatic epoxides.[4]
Section 4: Experimental Protocol - UV Curing of a Cycloaliphatic Epoxide Resin
This protocol describes a representative workflow for the cationic photopolymerization of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC), a common cycloaliphatic epoxide monomer.
Trustworthiness through Self-Validation: This protocol incorporates in-process monitoring (FTIR spectroscopy) to provide a self-validating system, allowing the researcher to directly observe the reaction progress and confirm its completion.
Materials:
-
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC)
-
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate (PAG)
-
Anhydrous dichloromethane (DCM, as solvent if needed for viscosity reduction)
-
UV curing system (e.g., medium-pressure mercury lamp with appropriate filters)
-
FTIR Spectrometer with ATR attachment
-
Magnetic stirrer and stir bar
Workflow Diagram:
Caption: Experimental workflow for UV curing and analysis.
Step-by-Step Methodology:
-
Formulation Preparation:
-
In a light-protected vial (e.g., amber glass), weigh 10.0 g of ECC monomer.
-
Add 0.1 g (1.0 wt%) of the p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate photoinitiator. Rationale: A 1% loading is a common starting point to ensure sufficient acid generation for a rapid cure.
-
If necessary, add a minimal amount of anhydrous DCM to reduce viscosity for uniform coating.
-
Stir the mixture in the dark until the initiator is completely dissolved. This is crucial for a homogeneous cure.
-
-
Baseline Measurement:
-
Apply a thin film of the liquid resin onto the crystal of an ATR-FTIR spectrometer.
-
Record the spectrum. Identify the characteristic epoxide ring absorption peak at approximately 790-810 cm⁻¹. This peak will be monitored to track the reaction.
-
-
UV Curing:
-
Apply a film of the resin of a defined thickness (e.g., 100 µm) onto a suitable substrate (e.g., a glass slide).
-
Place the sample under the UV lamp at a fixed distance.
-
Expose the sample to UV radiation (e.g., 365 nm) with a defined intensity (e.g., 100 mW/cm²) for a specific duration (e.g., 30 seconds). Rationale: Precise control over UV dose (Intensity x Time) is essential for reproducible results.
-
-
Monitoring Conversion:
-
After the initial exposure, measure the FTIR spectrum of the cured film.
-
Calculate the epoxide conversion by measuring the decrease in the area of the epoxide peak relative to an internal standard peak that does not change during the reaction (e.g., a C=O stretch at ~1730 cm⁻¹).
-
Continue UV exposure in timed increments, taking spectra after each, until the epoxide peak has disappeared or its area no longer changes, indicating the reaction is complete.
-
-
Post-Cure and Characterization:
-
Note that cationic polymerization can continue even after the light source is removed (so-called "dark cure"). Allow the sample to rest in the dark for a period (e.g., 24 hours) to ensure full conversion.
-
The final cured polymer can be characterized for properties such as hardness (durometer), thermal stability (TGA), and glass transition temperature (DSC).
-
Section 5: Safety and Handling
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate requires careful handling due to its potential hazards.[3][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, and a lab coat.[7][12] Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[7][12]
-
Health Hazards: The compound is classified as a skin and serious eye irritant.[7][12] It may be harmful if swallowed or inhaled.[6] In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[7][12]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[7][13] The material is light-sensitive and decomposes upon exposure to UV light.[3][7]
-
Incompatibilities: Avoid contact with water and strong oxidizing agents.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. The compound is considered toxic to aquatic life with long-lasting effects.[6]
References
-
Klikovits, N., et al. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8, 4414-4421. [Link]
-
TU Wien. Novel photo acid generator for cationic polymerization and Resist Technology. [Link]
-
ACS Publications. (2020). BODIPY-Based Photoacid Generators for Light-Induced Cationic Polymerization. Organic Letters. [Link]
-
Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. [Link]
-
PubChem. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. CID 21889414. [Link]
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PubChem. (Octyloxyphenyl) phenyliodonium hexafluoroantimonate. CID 18981572. [Link]
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Gelest, Inc. OMAN071 - p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. [Link]
- Google Patents. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)
-
The Journal of Organic Chemistry. (2019). Arylation of Click Triazoles with Diaryliodonium Salts. [Link]
-
MDPI. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 25(21), 5161. [Link]
-
Royal Society of Chemistry. (2022). Cyclic diaryliodonium salts: applications and overview. Organic & Biomolecular Chemistry. [Link]
-
Digital Commons @ University of Akron. Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. [Link]
-
National Institutes of Health. (2014). Application of Cyclic Diaryliodonium Salts in the Synthesis of Axially Chiral Natural Product Analogues. Organic Letters, 16(16), 4244–4247. [Link]
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